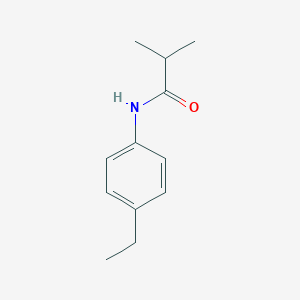

N-(4-ethylphenyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

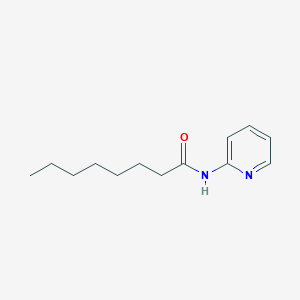

N-(4-ethylphenyl)-2-methylpropanamide, also known as N-ethyl-4-methylphenyl-2-propionamide (EMPP), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMPP is a white crystalline solid with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. In

Wirkmechanismus

The mechanism of action of EMPP is not fully understood. However, it is believed that EMPP acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, EMPP may reduce the production of prostaglandins, leading to analgesic and anti-inflammatory effects.

Biochemical and Physiological Effects

EMPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In a study conducted on rats, EMPP was found to significantly reduce pain and inflammation induced by carrageenan injection. EMPP was also found to exhibit less gastric ulcerogenic effects compared to aspirin, a commonly used analgesic.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EMPP in lab experiments is its ease of synthesis. EMPP can be synthesized using readily available starting materials and simple reaction conditions. Another advantage is its potential as a versatile building block for the synthesis of various compounds.

One limitation of using EMPP in lab experiments is its limited solubility in water. This can make it challenging to work with in aqueous environments. Another limitation is the lack of information on its toxicity and safety profile.

Zukünftige Richtungen

There are several future directions for research on EMPP. One direction is the development of EMPP derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of EMPP's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and toxicity profile of EMPP.

Synthesemethoden

EMPP can be synthesized through a multi-step process starting with the reaction of 4-ethylacetophenone with methylmagnesium bromide to form 1-(4-ethylphenyl)propan-1-ol. The alcohol is then oxidized to form the corresponding ketone, which is then reacted with propionyl chloride in the presence of a base to yield EMPP.

Wissenschaftliche Forschungsanwendungen

EMPP has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and analytical chemistry. In medicinal chemistry, EMPP has been investigated for its potential as a novel analgesic agent due to its structural similarity to the widely used analgesic, acetaminophen. EMPP has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

In organic synthesis, EMPP has been used as a starting material for the synthesis of various compounds, including chiral ligands and pharmaceutical intermediates. EMPP has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenes.

In analytical chemistry, EMPP has been used as a derivatizing agent for the analysis of various compounds, including amino acids and neurotransmitters. EMPP has also been used as a chiral selector in capillary electrophoresis.

Eigenschaften

Molekularformel |

C12H17NO |

|---|---|

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

N-(4-ethylphenyl)-2-methylpropanamide |

InChI |

InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

ALSHELPJXZVLFR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)C |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.